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Compound of Interest

Compound Name: 3-Nitro-1,2-benzenedimethanol

CAS No.: 616888-05-2

Cat. No.: B2636378

Get Quote

Executive Summary
Target Analyte: 3-Nitro-1,2-benzenedimethanol (CAS 616888-05-2) Primary Application: Key

intermediate in the synthesis of fused-ring pharmaceuticals (e.g., indole or quinoline

derivatives) and energetic plasticizers. Analytical Challenge: Distinguishing the target 3-nitro

isomer from its regioisomer 4-nitro-1,2-benzenedimethanol and its oxidative impurity 3-nitro-2-

(hydroxymethyl)benzaldehyde. These compounds share identical molecular weights (isomers)

or similar polarities, making retention time alone insufficient for robust QC in regulated

environments.[1][2]

This guide details the mass spectrometry fragmentation patterns that definitively identify CAS

616888-05-2, leveraging the "Ortho Effect" unique to its substitution pattern.

Experimental Configuration (Standardized)
To replicate the fragmentation data below, ensure your LC-MS/MS system is calibrated to these

parameters. This protocol uses Electrospray Ionization (ESI) in Positive Mode, which yields the

most diagnostic structural information for nitro-aromatic alcohols.[1][2]
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Parameter Setting Rationale

Ionization Source ESI Positive (+)

Protonation of the hydroxyl

oxygen facilitates diagnostic

water loss.

Capillary Voltage 3.5 kV

Optimal for stabilizing the

[M+H]⁺ precursor without in-

source fragmentation.[1][2]

Cone Voltage 25 V

Sufficient to decluster adducts

but preserve the molecular ion.

[1][2]

Collision Energy (CE) 15–35 eV (Ramped)

A ramped CE ensures capture

of both labile water losses and

stable ring cleavages.[1][2]

Mobile Phase
0.1% Formic Acid in

Water/MeCN

Acidic pH promotes

protonation ([M+H]⁺

formation).[1][2]

Fragmentation Mechanism & Analysis
The "Ortho Effect" Differentiator
The defining structural feature of CAS 616888-05-2 is the placement of the nitro group (-NO₂)

at position 3, immediately ortho to the hydroxymethyl group (-CH₂OH) at position 2.

Mechanism: Upon protonation, the nitro oxygen interacts with the benzylic hydrogen of the

adjacent hydroxymethyl group.[1][2] This facilitates a rapid, energetically favorable

elimination of water (H₂O) and/or hydroxyl radicals ([1]•OH), often leading to a stable cyclic

isoxazole-like or benzisoxazole cation.[1][2]

Contrast: The 4-nitro isomer lacks this proximity.[1][2] Its nitro group is meta to the nearest

hydroxymethyl, preventing this specific intramolecular interaction.[1][2] Consequently, the 4-

nitro isomer exhibits a "harder" fragmentation pathway dominated by generic nitro losses

(NO/NO₂) rather than the specific cyclization-driven water loss seen in the 3-nitro target.
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Pathway Visualization
The following diagram illustrates the divergent fragmentation pathways between the Target (3-

Nitro) and the Alternative (4-Nitro).
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Figure 1: Divergent fragmentation pathways.[1] The 3-nitro isomer (Blue) favors ortho-assisted

dehydration, while the 4-nitro isomer (Red) favors direct nitro group cleavage.

Comparative Data: Target vs. Alternative
This table summarizes the diagnostic ion transitions. Use these ratios to validate the identity of

CAS 616888-05-2 in your samples.
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Feature
Target: 3-Nitro-1,2-

benzenedimethanol

Alternative: 4-Nitro-

1,2-

benzenedimethanol

Impurity: Aldehyde

Derivative

Precursor Ion (m/z) 184.16 [M+H]⁺ 184.16 [M+H]⁺ 182.14 [M+H]⁺

Primary Fragment
166.15 (100%

Abundance)

138.10 (High

Abundance)
164.13 (Loss of H₂O)

Mechanism

Ortho-Effect

Dehydration: Rapid

loss of H₂O due to

NO₂/CH₂OH proximity.

Nitro Cleavage: Loss

of NO₂ radical or

HNO₂ due to lack of

ortho-stabilization.[1]

[2]

Carbonyl loss /

Dehydration

Secondary Fragment
148.14 (Loss of 2nd

H₂O)
166.15 (Weak, <20%) 136.12 (Loss of NO₂)

Diagnostic Ratio
166/184 > 5.0 (Base

peak is fragment)

166/184 < 0.5 (Base

peak is often

precursor or 138)

N/A (Different Parent

Mass)

Key Identification Protocol:
Monitor m/z 184 -> 166: If this transition is the dominant base peak at low collision energy

(10-15 eV), the analyte is likely the 3-Nitro isomer (Target).[1]

Monitor m/z 184 -> 138: If this transition dominates, or if the 166 peak is weak, the analyte is

likely the 4-Nitro isomer.[1][2]

Check m/z 182: Presence of this precursor indicates oxidation of the alcohol to the aldehyde

impurity (3-nitro-2-(hydroxymethyl)benzaldehyde).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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